molecular formula C12H12N6O B2764948 N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1797025-69-4

N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No. B2764948
CAS RN: 1797025-69-4
M. Wt: 256.269
InChI Key: CCDAFIFFPGYQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, also known as CA-074, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of cathepsin B, a lysosomal cysteine protease that plays a crucial role in many physiological and pathological processes.

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves the inhibition of cathepsin B, which is a lysosomal cysteine protease that plays a crucial role in many physiological and pathological processes. By inhibiting the activity of cathepsin B, N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can prevent the degradation of extracellular matrix proteins, which is essential for the invasion and metastasis of cancer cells. It can also prevent the accumulation of amyloid beta plaques, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide have been extensively studied in vitro and in vivo. It has been shown to inhibit the activity of cathepsin B in various cell lines and animal models. It has also been shown to inhibit the invasion and metastasis of cancer cells in vitro and in vivo. In addition, it has been shown to reduce the accumulation of amyloid beta plaques in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide in lab experiments include its high potency and specificity for cathepsin B, which makes it a valuable tool for studying the role of cathepsin B in various physiological and pathological processes. However, the limitations of using N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide include its potential off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are many future directions for the study of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide. One potential application is in the development of novel cancer therapies that target cathepsin B. Another potential application is in the development of novel Alzheimer's disease therapies that target the accumulation of amyloid beta plaques. In addition, further studies are needed to investigate the potential off-target effects and pharmacokinetics of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, as well as its potential applications in other diseases and physiological processes.

Synthesis Methods

The synthesis of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)aniline with ethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting intermediate with cyanide ion. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. It has been shown to inhibit the activity of cathepsin B, which is overexpressed in many types of cancer and has been implicated in the progression of Alzheimer's disease and inflammatory disorders.

properties

IUPAC Name

N-(1-cyanoethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-9(7-13)15-12(19)6-10-2-4-11(5-3-10)18-8-14-16-17-18/h2-5,8-9H,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAFIFFPGYQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.